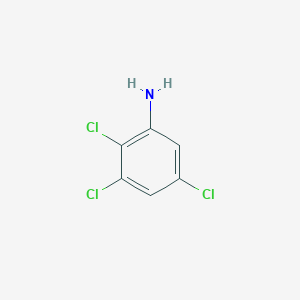

2,3,5-Tricloroanilina

Descripción general

Descripción

2,3,5-Trichloroaniline (2,3,5-TCA) is a halogenated aromatic amine with a variety of applications in the chemical and pharmaceutical industries. It is a colorless liquid with a faint, characteristic odor and can be found in many consumer products, including pesticides, pharmaceuticals, and household cleaners. 2,3,5-TCA is an important intermediate in the synthesis of a variety of organic compounds and has been used in the production of pharmaceuticals, dyes, and other organic compounds. In addition, 2,3,5-TCA has been studied for its potential use in biomedical research and as a therapeutic agent.

Aplicaciones Científicas De Investigación

Ciencia ambiental: Biotransformación en especies acuáticas

La 2,3,5-Tricloroanilina ha sido estudiada por su biotransformación y toxicocinética en especies acuáticas como los peces. Las investigaciones han demostrado que los compuestos como las tricloroanilinas se someten a N-acetilación, un proceso que influye significativamente en sus tasas de bioconcentración y eliminación en organismos como los guppys .

Investigación farmacéutica: Estudios de nefrotoxicidad

En la investigación farmacéutica, la this compound se utiliza para estudiar la nefrotoxicidad. Sirve como un compuesto modelo para comprender los efectos citotóxicos en las células renales y el papel de la bioactivación en la inducción de la nefrotoxicidad. Esta investigación es crucial para las evaluaciones de seguridad de los medicamentos .

Química agrícola: Intermediarios de pesticidas y herbicidas

El compuesto se utiliza en la síntesis de pesticidas y herbicidas. Su papel como intermedio ayuda en el desarrollo de nuevos productos químicos agrícolas que son más efectivos y potencialmente menos dañinos para el medio ambiente .

Química analítica: Espectroscopia y cromatografía

En química analítica, la this compound se utiliza en estudios espectroscópicos para comprender las estructuras moleculares y en cromatografía para la determinación de aminas aromáticas en muestras ambientales .

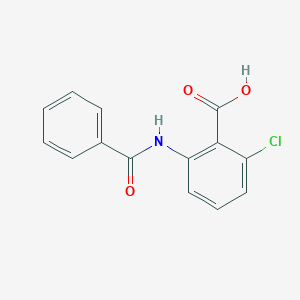

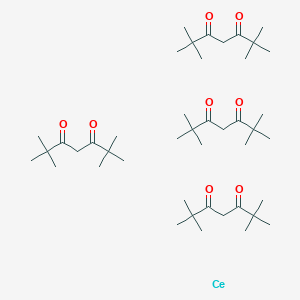

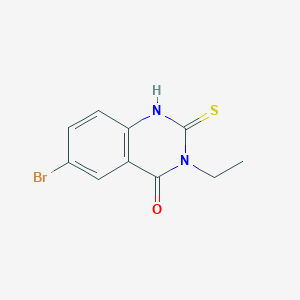

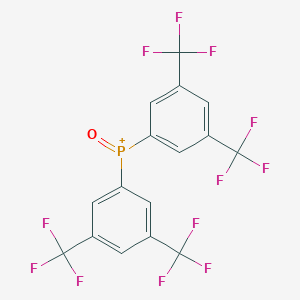

Ciencia de los materiales: Síntesis de complejos químicos

La this compound participa en la síntesis de complejos químicos con aplicaciones en la ciencia de los materiales. Estos complejos pueden exhibir propiedades como la actividad antileucémica, lo cual es significativo para la investigación de materiales médicos .

Toxicología: Mecanismo de toxicidad

Los estudios toxicológicos utilizan la this compound para investigar los mecanismos de toxicidad in vitro. El enfoque está en comprender cómo la bioactivación a metabolitos tóxicos y la generación de radicales libres contribuyen a su perfil tóxico .

Bioquímica: Vías de biotransformación

En bioquímica, se estudian las vías de biotransformación del compuesto para comprender su destino metabólico en los sistemas biológicos. Esta investigación puede informar sobre la manipulación segura y los riesgos potenciales asociados con las tricloroanilinas .

Aplicaciones industriales: Intermediario para la síntesis orgánica

Industrialmente, la this compound se utiliza como intermediario en la síntesis de colorantes, pigmentos y otros productos químicos orgánicos. Su reactividad y propiedades la convierten en un componente valioso en varios procesos de fabricación química .

Safety and Hazards

2,3,5-Trichloroaniline is classified under GHS07 for safety . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mecanismo De Acción

Target of Action

It’s known that chloroanilines, the class of compounds to which 2,3,5-trichloroaniline belongs, are widely used in the manufacture of drugs, pesticides, and industrial intermediates .

Mode of Action

Studies on related compounds suggest that bioactivation of chloroanilines to toxic metabolites by cytochrome p450 (cyp), cyclooxygenase, and/or peroxidase contributes to their toxicity .

Biochemical Pathways

The biotransformation of chloroanilines, including 2,3,5-Trichloroaniline, involves several biochemical pathways. These include acetylation, N-oxidation, and aromatic ring oxidation . The exact nature and sequence of these reactions, as well as their downstream effects, are subjects of ongoing research.

Pharmacokinetics

Studies on related trichloroanilines in fish suggest that biotransformation plays a significant role in their elimination .

Result of Action

Related trichloroanilines have been shown to induce cytotoxicity in isolated renal cortical cells, as evidenced by increased lactate dehydrogenase (ldh) release .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3,5-Trichloroaniline. For instance, dust formation should be avoided, and adequate ventilation should be ensured when handling this compound .

Análisis Bioquímico

Biochemical Properties

2,3,5-Trichloroaniline plays a significant role in various biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in its biotransformation. The compound undergoes N-acetylation, a process facilitated by N-acetyltransferase enzymes, leading to the formation of acetylated metabolites . These interactions are essential for the compound’s metabolism and detoxification.

Cellular Effects

2,3,5-Trichloroaniline affects various cell types and cellular processes. It has been shown to induce cytotoxicity in renal cortical cells, leading to increased lactate dehydrogenase release . The compound influences cell signaling pathways, gene expression, and cellular metabolism by generating reactive oxygen species (ROS) and causing oxidative stress . These effects can disrupt normal cell function and lead to cellular damage.

Molecular Mechanism

The molecular mechanism of 2,3,5-Trichloroaniline involves its interaction with biomolecules and enzymes. The compound binds to cytochrome P450 enzymes, leading to its bioactivation into toxic metabolites . This process generates ROS, which can cause oxidative damage to cellular components. Additionally, 2,3,5-Trichloroaniline inhibits certain enzymes, affecting their normal function and leading to altered gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,5-Trichloroaniline change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH . Long-term exposure to 2,3,5-Trichloroaniline can result in persistent cellular damage and altered cellular function. Studies have shown that the compound’s cytotoxic effects increase with prolonged exposure .

Dosage Effects in Animal Models

The effects of 2,3,5-Trichloroaniline vary with different dosages in animal models. At low doses, the compound may cause mild cytotoxicity, while higher doses can lead to severe toxic effects, including nephrotoxicity . Threshold effects have been observed, where a certain dosage level triggers significant adverse effects. High doses of 2,3,5-Trichloroaniline can result in oxidative stress, organ damage, and altered metabolic processes .

Metabolic Pathways

2,3,5-Trichloroaniline is involved in several metabolic pathways. It undergoes biotransformation by cytochrome P450 enzymes, leading to the formation of reactive metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism is crucial for its detoxification and elimination from the body .

Transport and Distribution

Within cells and tissues, 2,3,5-Trichloroaniline is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution is affected by its hydrophobicity, allowing it to partition into lipid-rich compartments. This property plays a role in its bioaccumulation and potential toxicity .

Subcellular Localization

2,3,5-Trichloroaniline exhibits specific subcellular localization, which affects its activity and function. The compound can localize to organelles such as mitochondria and endoplasmic reticulum, where it exerts its effects . Targeting signals and post-translational modifications may direct 2,3,5-Trichloroaniline to specific compartments, influencing its interactions with biomolecules and its overall impact on cellular processes .

Propiedades

IUPAC Name |

2,3,5-trichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTBXEPLFOLWHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171667 | |

| Record name | 2,3,5-Trichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18487-39-3 | |

| Record name | 2,3,5-Trichlorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18487-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Trichloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018487393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5-Trichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-trichloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5-Trichloroaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D27GT9JNH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

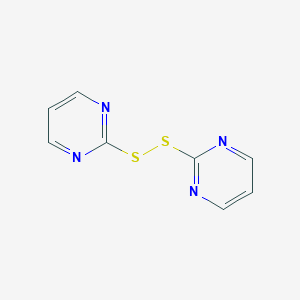

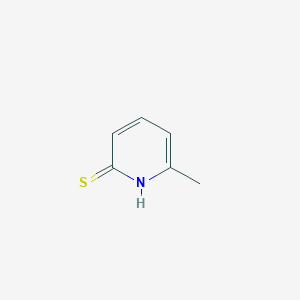

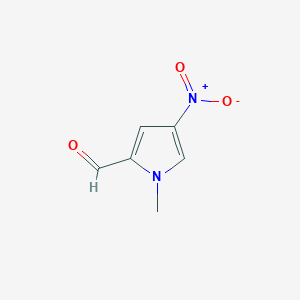

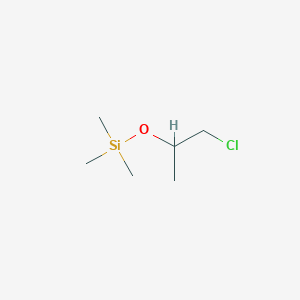

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

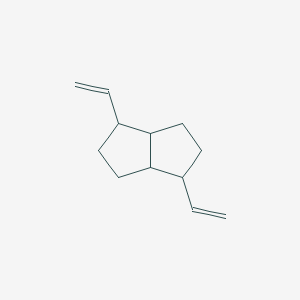

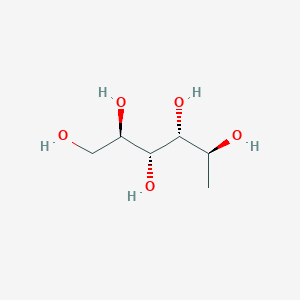

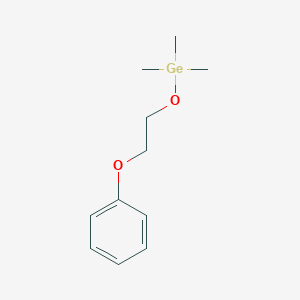

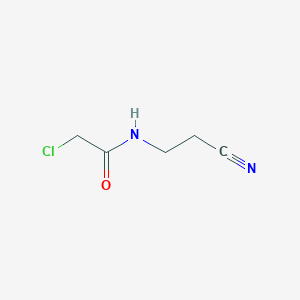

Feasible Synthetic Routes

Q1: How is 2,3,5-trichloroaniline formed in the environment?

A1: 2,3,5-Trichloroaniline (2,3,5-TriCA) can be formed as an intermediate product during the microbial reductive dechlorination of higher chlorinated anilines. Research has shown that under methanogenic conditions, microorganisms can sequentially remove chlorine atoms from compounds like pentachloronitrobenzene (PCNB) and 2,3,4,5-tetrachloroaniline (2,3,4,5-TeCA). [, ] This process leads to the formation of less chlorinated anilines, including 2,3,5-TriCA, as the halogens are replaced by protons. [, ]

Q2: Can 2,3,5-trichloroaniline be further degraded by microorganisms?

A2: Yes, research indicates that 2,3,5-TriCA can be further dechlorinated by microorganisms under methanogenic conditions. [, ] Studies have demonstrated that microbial communities can transform 2,3,5-TriCA to 3,5-dichloroaniline (3,5-diCA), highlighting the potential for complete dechlorination of these compounds in appropriate environments. [] This sequential dechlorination process is crucial for the bioremediation of contaminated sites and offers a potential pathway for the complete removal of chloroanilines from the environment. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]selenophen-3(2H)-one](/img/structure/B102045.png)